![molecular formula C20H14Cl2N2O2S2 B325292 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring a benzothiophene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by chlorination and subsequent amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1-methylethyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzothiophene rings and specific substitution pattern make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C20H14Cl2N2O2S2 |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
3-chloro-N-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2S2/c21-15-11-5-1-3-7-13(11)27-17(15)19(25)23-9-10-24-20(26)18-16(22)12-6-2-4-8-14(12)28-18/h1-8H,9-10H2,(H,23,25)(H,24,26) |
Clé InChI |
QLECHZUHLXYYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B325210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B325214.png)
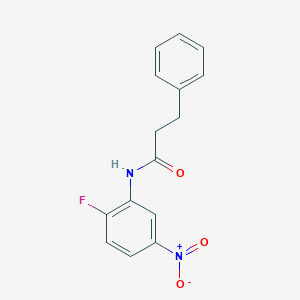
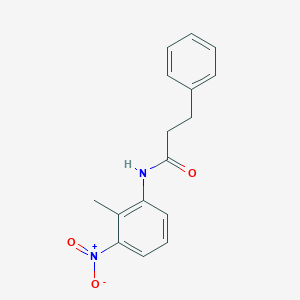
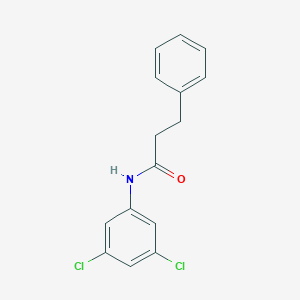
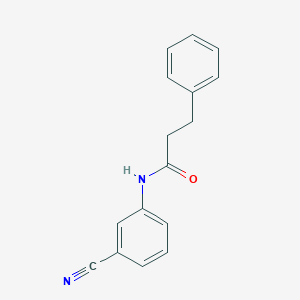
![N-phenyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B325221.png)
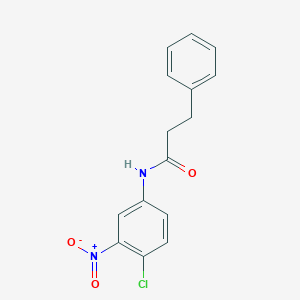
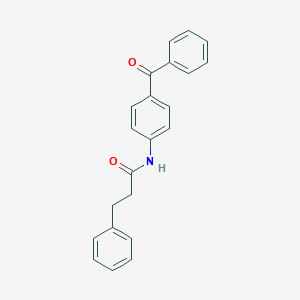
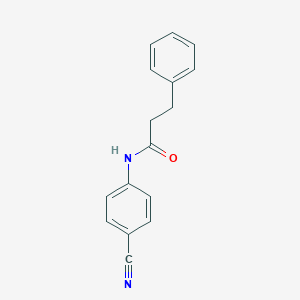
![N-[4-(1-azepanylsulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B325227.png)
![2-{[4-(1-Azepanylsulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B325228.png)
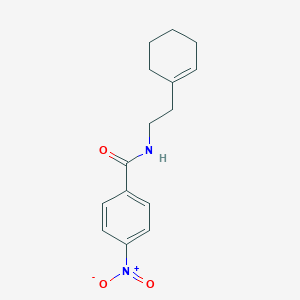
![Propyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B325238.png)
